molecular formula C13H12Cl2O4 B13941541 Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- CAS No. 53107-41-8

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy-

Cat. No.: B13941541
CAS No.: 53107-41-8
M. Wt: 303.13 g/mol
InChI Key: MGJRWQJNPCGVRH-UHFFFAOYSA-N
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Description

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- is a chemical compound known for its unique structure and properties It is a derivative of acetic acid and contains a dichloro-substituted indanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- typically involves the reaction of 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mechanism involves the formation of an ester linkage between the acetic acid and the indanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy acetic acid: A related compound with similar structural features but different substituents.

    2,6-Dichlorophenyl oxoacetic acid: Another compound with dichloro substitution but a different core structure.

Uniqueness

Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- is unique due to its specific substitution pattern and the presence of the indanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

53107-41-8

Molecular Formula

C13H12Cl2O4

Molecular Weight

303.13 g/mol

IUPAC Name

2-[(6,7-dichloro-2,2-dimethyl-1-oxo-3H-inden-5-yl)oxy]acetic acid

InChI

InChI=1S/C13H12Cl2O4/c1-13(2)4-6-3-7(19-5-8(16)17)10(14)11(15)9(6)12(13)18/h3H,4-5H2,1-2H3,(H,16,17)

InChI Key

MGJRWQJNPCGVRH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C

Origin of Product

United States

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